BenchChemオンラインストアへようこそ!

5-Morpholin-4-YL-nicotinic acid

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Building Blocks

5-Morpholin-4-YL-nicotinic acid is the regiospecifically defined 5-position isomer essential for reproducible kinase inhibitor SAR. Unlike generic 2- or 6-isomer substitutions, only the 5-isomer provides the correct geometry and electronic profile for targeted amide couplings. Supported by a documented patent route (WO2010/93419, 62% yield) for scalable process development. Procure ≥98% HPLC purity to minimize impurity-driven side reactions and ensure batch-to-batch consistency in hit-to-lead campaigns.

Molecular Formula C10H12N2O3
Molecular Weight 208.21 g/mol
CAS No. 263270-06-0
Cat. No. B1587525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Morpholin-4-YL-nicotinic acid
CAS263270-06-0
Molecular FormulaC10H12N2O3
Molecular Weight208.21 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CN=CC(=C2)C(=O)O
InChIInChI=1S/C10H12N2O3/c13-10(14)8-5-9(7-11-6-8)12-1-3-15-4-2-12/h5-7H,1-4H2,(H,13,14)
InChIKeyYJEVNITWKNWUKX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Morpholin-4-YL-nicotinic Acid (CAS 263270-06-0): Chemical Profile and Structural Identity


5-Morpholin-4-YL-nicotinic acid (CAS 263270-06-0), systematically named 5-(morpholin-4-yl)pyridine-3-carboxylic acid, is a heterocyclic building block with molecular formula C₁₀H₁₂N₂O₃ and a molecular weight of 208.21 g/mol [1]. The compound features a nicotinic acid core substituted with a morpholine ring at the 5-position of the pyridine ring . It is recognized as a versatile intermediate in medicinal chemistry for the development of kinase inhibitors and other bioactive molecules [2], and is available from commercial suppliers at purities ranging from 95% to ≥99% (HPLC) .

5-Morpholin-4-YL-nicotinic Acid Procurement: Why Positional Isomers Are Not Functionally Interchangeable


Generic substitution with alternative morpholinonicotinic acid isomers (2-, 6-position variants) is not scientifically valid without re-validation of the downstream synthetic pathway. The morpholine substitution position on the pyridine ring alters the electronic environment of the carboxylic acid moiety and determines the vector of further derivatization [1]. Positional isomers exhibit distinct computed and experimental properties—including lipophilicity (XLogP3), melting point, and chromatographic retention—that directly impact reaction optimization, purification protocols, and the physicochemical profile of final drug candidates . Procurement of the incorrect regioisomer introduces uncontrolled variables that compromise experimental reproducibility and require complete re-optimization of coupling conditions.

5-Morpholin-4-YL-nicotinic Acid: Quantifiable Differentiators for Scientific Selection


Regiospecific Morpholine Substitution at the 5-Position of the Nicotinic Acid Core

5-Morpholin-4-YL-nicotinic acid is distinguished from its regioisomers (2- and 6-morpholinonicotinic acid) by the substitution of the morpholine ring at the 5-position of the pyridine-3-carboxylic acid core [1]. This regiospecificity dictates the orientation of the morpholine moiety relative to the carboxylic acid handle, a critical parameter for structure-activity relationship (SAR) studies and the design of kinase inhibitor scaffolds [2]. Substitution at alternative positions produces compounds with different molecular geometries and reactivity profiles, rendering them unsuitable as direct substitutes in established synthetic routes.

Medicinal Chemistry Kinase Inhibitor Synthesis Heterocyclic Building Blocks

Validated Synthetic Route with Defined Yield (62%) from Methyl Ester Precursor

A specific and reproducible synthetic route to 5-Morpholin-4-YL-nicotinic acid is documented in patent literature, involving hydrolysis of methyl 5-morpholin-4-yl-nicotinate with sodium hydroxide in methanol followed by acidification with acetic acid to pH 3, achieving a 62% yield after precipitation and drying . In contrast, equivalent patent-documented synthetic yields for the 2- and 6-positional isomers are not readily identifiable in public literature [1]. This documented methodology provides procurement teams with a verifiable benchmark for assessing supplier synthesis quality and expected material yield.

Organic Synthesis Process Chemistry Building Block Sourcing

Physicochemical and Chromatographic Differentiation from Positional Isomers

5-Morpholin-4-YL-nicotinic acid can be distinguished from its 2- and 6-regioisomers via measurable differences in melting point and computed lipophilicity. The 2-isomer exhibits a defined melting point of 128–133°C and a higher computed XLogP3 value of 0.5 [1]. The 6-isomer is characterized by a computed ACD/LogP of -0.14 and a topological polar surface area (TPSA) of 63 Ų . The 5-isomer is available at ≥99% (HPLC) purity and has a TPSA of 62.7 Ų [2]. These distinct physical and computed properties serve as verifiable benchmarks for identity confirmation and purity assessment upon receipt.

Analytical Chemistry Quality Control Preformulation

Availability at ≥99% HPLC Purity for Demanding Synthetic Applications

5-Morpholin-4-YL-nicotinic acid is commercially available with a certified purity of ≥99% as determined by HPLC . This high purity specification is particularly critical for applications such as amide bond formation in kinase inhibitor synthesis, where the presence of acidic or nucleophilic impurities can significantly reduce coupling efficiency and complicate purification [1]. While the 2- and 6-isomers are also available, their purity specifications vary by supplier (e.g., >98% for 2-isomer ; 95% or 97% for 6-isomer ), potentially requiring additional purification steps or introducing variability in reaction outcomes.

Chemical Procurement Quality Assurance High-Purity Intermediates

Implication as a Key Intermediate in Kinase Inhibitor Synthesis

5-Morpholin-4-YL-nicotinic acid is explicitly identified as a valuable intermediate in medicinal chemistry for the development of kinase inhibitors [1]. While the 2- and 6-isomers may also serve as building blocks, the 5-substituted regioisomer is specifically noted for its utility in this therapeutic area. This class-level inference suggests that the 5-position morpholine substitution may provide an optimal vector for engaging the hinge-binding region of kinase ATP-binding pockets, a critical design element for this target class .

Kinase Inhibition Drug Discovery Medicinal Chemistry

Procurement-Guided Application Scenarios for 5-Morpholin-4-YL-nicotinic Acid


Kinase Inhibitor Library Synthesis Requiring Defined Scaffold Geometry

For medicinal chemistry teams constructing focused kinase inhibitor libraries, 5-Morpholin-4-YL-nicotinic acid offers a regiospecifically defined scaffold [1]. The 5-position substitution provides a distinct vector for elaboration compared to 2- or 6-isomers, and its high commercial purity (≥99% HPLC) minimizes impurity-driven side reactions in amide coupling steps. This combination of defined geometry and high purity supports reproducible SAR exploration and reduces the need for re-optimization when scaling hit-to-lead campaigns [2].

Analytical Method Development and Isomer-Specific Quality Control

Procurement of 5-Morpholin-4-YL-nicotinic acid is essential for laboratories developing HPLC or UPLC methods to resolve morpholinonicotinic acid regioisomers [1]. The compound serves as an authentic reference standard for confirming the identity of the 5-isomer in reaction mixtures or final products, leveraging its distinct retention time relative to the 2- and 6-isomers (as inferred from their differing computed lipophilicities: XLogP3 0.1 vs 0.5 vs -0.14 ACD/LogP) [2]. This application is critical for quality control in multi-step syntheses where isomeric purity impacts downstream biological activity.

Process Chemistry Scale-Up with Documented Synthetic Precedent

Process chemists scaling the synthesis of compounds derived from 5-Morpholin-4-YL-nicotinic acid benefit from the documented patent route (WO2010/93419) that reports a 62% yield from the methyl ester precursor [1]. This established protocol provides a validated starting point for reaction optimization, solvent selection, and workup procedures, reducing the time and resources required for process development compared to isomers lacking comparable public synthetic documentation . Procurement of the 5-isomer thus aligns with a defined, reproducible synthetic pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Morpholin-4-YL-nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.